molecular formula C13H17N3S B1398705 5-(2-Tert-butylpyridin-4-yl)-4-methylthiazol-2-amine CAS No. 1163706-62-4

5-(2-Tert-butylpyridin-4-yl)-4-methylthiazol-2-amine

Cat. No.: B1398705
CAS No.: 1163706-62-4
M. Wt: 247.36 g/mol
InChI Key: GIMHTUSRCNPLSI-UHFFFAOYSA-N
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Description

5-(2-Tert-butylpyridin-4-yl)-4-methylthiazol-2-amine is a useful research compound. Its molecular formula is C13H17N3S and its molecular weight is 247.36 g/mol. The purity is usually 95%.
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Properties

CAS No.

1163706-62-4

Molecular Formula

C13H17N3S

Molecular Weight

247.36 g/mol

IUPAC Name

5-(2-tert-butylpyridin-4-yl)-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C13H17N3S/c1-8-11(17-12(14)16-8)9-5-6-15-10(7-9)13(2,3)4/h5-7H,1-4H3,(H2,14,16)

InChI Key

GIMHTUSRCNPLSI-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)N)C2=CC(=NC=C2)C(C)(C)C

Canonical SMILES

CC1=C(SC(=N1)N)C2=CC(=NC=C2)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of N-[5-(2-tert-butyl-pyridin-4-yl)-4-methyl-thiazol-2-yl]-acetamide (Step 1.3) (2 g, 7 mmol), a 6N aqueous solution of HCl (10 mL) and EtOH (50 mL) is stirred for 2 h at 85° C., allowed to cool, quenched by addition of a saturated solution of NaHCO3 and extracted with DCM/MeOH (9:1, v/v). The organic phase is washed with a saturated solution of NaHCO3, dried (Na2SO4), filtered and concentrated. The residue is purified by silica gel column chromatography (DCM/MeOH, 1:0→96:4) to afford 1.21 g of the title compound as a yellow solid: ESI-MS: 248.1 [M+H]+; TLC: Rf=0.36 (DCM/MeOH, 9:1).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-[4-methyl-5-(2-tert-butyl-4-pyridyl)-1,3-thiazol-2-yl]acetamide (90 mg) in ethanol (4.5 ml) and 6N hydrochloric acid (0.5 ml) is heated in a Emrys Optimiser personal chemistry microwave at 100° C. for 90 minutes. Cooling of the reaction mixture and filtration gives the title compound.
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One

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